![molecular formula C12H12N2O3 B10977132 (3,5-dimethoxyphenyl)(1H-pyrazol-1-yl)methanone](/img/structure/B10977132.png)
(3,5-dimethoxyphenyl)(1H-pyrazol-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dimethoxyphenyl)(1H-pyrazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which (3,5-dimethoxyphenyl)(1H-pyrazol-1-yl)methanone exerts its effects involves the inhibition of tubulin polymerization. This action disrupts the formation of microtubules, which are essential for cell division. As a result, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cytoskeleton and cell cycle .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-1-yl)(4-hydroxy-3-methoxyphenyl)methanone
- (3,5-Dimethyl-1H-pyrazol-1-yl)(4-chlorophenyl)methanone
- (3,5-Dimethyl-1H-pyrazol-1-yl)(4-bromophenyl)methanone
Uniqueness
(3,5-Dimethoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can also enhance its solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-6-9(7-11(8-10)17-2)12(15)14-5-3-4-13-14/h3-8H,1-2H3 |
InChI Key |
ALUOWFSATSZPGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2C=CC=N2)OC |
Origin of Product |
United States |
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